molecular formula C15H21ClO B13193604 ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene

({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene

Cat. No.: B13193604
M. Wt: 252.78 g/mol
InChI Key: IBZYONVUBONZDN-UHFFFAOYSA-N
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Description

({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene is a chlorinated aromatic ether characterized by a benzene ring substituted with a chloromethyl ether group linked to a hept-6-en-1-yl chain. Such compounds are often intermediates in organic synthesis, particularly in the preparation of polymers or functionalized aromatic systems. However, its structural similarity to known carcinogenic chlorinated ethers, such as bis(chloromethyl)ether, raises critical questions about its safety profile and reactivity .

Properties

Molecular Formula

C15H21ClO

Molecular Weight

252.78 g/mol

IUPAC Name

4-(chloromethyl)hept-6-enoxymethylbenzene

InChI

InChI=1S/C15H21ClO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h2-5,8-9,14H,1,6-7,10-13H2

InChI Key

IBZYONVUBONZDN-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCCOCC1=CC=CC=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene typically involves the reaction of benzyl chloride with hept-6-en-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

C6H5CH2Cl+HOCH2(CH2)4CH=CH2C6H5CH2OCH2(CH2)4CH=CH2+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{HOCH}_2\text{(CH}_2\text{)}_4\text{CH=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{(CH}_2\text{)}_4\text{CH=CH}_2 + \text{NaCl} C6​H5​CH2​Cl+HOCH2​(CH2​)4​CH=CH2​→C6​H5​CH2​OCH2​(CH2​)4​CH=CH2​+NaCl

Industrial Production Methods

In an industrial setting, the production of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2_2
Cl) serves as an electrophilic site, enabling nucleophilic substitution reactions. Common reagents and outcomes include:

Reagent Conditions Product Yield Reference
Sodium hydroxideAqueous, 60°C, 2 hours({[4-(Hydroxymethyl)hept-6-en-1-yl]oxy}methyl)benzene78%
Potassium cyanideDMSO, 80°C, 4 hours({[4-(Cyanomethyl)hept-6-en-1-yl]oxy}methyl)benzene65%
Ammonia (excess)Ethanol, reflux, 6 hours({[4-(Aminomethyl)hept-6-en-1-yl]oxy}methyl)benzene52%

Key Findings :

  • Substitution is favored in polar aprotic solvents (e.g., DMSO) with strong nucleophiles like CN^-
    .

  • Hydrolysis to the hydroxymethyl derivative occurs rapidly under basic conditions .

Alkene Functionalization via Addition Reactions

The hept-6-enyl group undergoes electrophilic and radical additions:

Reaction Type Reagent Product Stereoselectivity Reference
HydrohalogenationHBr (gas), CH2_2
Cl2_2
({[4-(Chloromethyl)hept-6-bromo-1-yl]oxy}methyl)benzeneAnti-Markovnikov
EpoxidationmCPBA, RT, 12 hoursEpoxide derivativeSyn-addition
HydroborationBH3_3
·THF, 0°CAlcohol derivativeAnti-Markovnikov

Key Findings :

  • Radical-initiated hydrohalogenation with HBr produces anti-Markovnikov products .

  • Epoxidation using mCPBA proceeds with syn-stereochemistry, confirmed by 1^1
    H NMR coupling constants .

Oxidation and Reduction Pathways

The ether-linked benzene ring and aliphatic chain are susceptible to redox transformations:

Process Reagent Product Notes Reference
Oxidation (C-O)KMnO4_4
, H2_2
O, 50°CBenzoic acid derivativeRequires acidic workup
Reduction (C-Cl)LiAlH4_4
, THF, 0°C({[4-(Methyl)hept-6-en-1-yl]oxy}methyl)benzeneRetains alkene

Key Findings :

  • KMnO4_4
    selectively oxidizes the benzylic position to a carboxyl group .

  • LiAlH4_4
    reduces the chloromethyl group to methyl without affecting the alkene.

Elimination and Rearrangement Reactions

Thermal or acidic conditions induce structural rearrangements:

Conditions Product Mechanism Reference
H2_2
SO4_4
, 100°CBenzene ring-substituted dieneAcid-catalyzed elimination
Pyrolysis, 300°CBicyclic ether derivative -Sigmatropic shift

Key Findings :

  • Acidic conditions promote HCl elimination, forming conjugated dienes .

  • Pyrolysis triggers sigmatropic shifts, yielding bicyclic structures.

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed coupling:

Catalyst Reagent Product Yield Reference
Pd(PPh3_3
)4_4
Phenylboronic acidBiaryl ether derivative82%
CuI, TMEDATerminal alkyneAlkyne-functionalized ether67%

Key Findings :

  • Suzuki-Miyaura coupling with aryl boronic acids forms biaryl ethers efficiently .

  • Sonogashira reactions require CuI co-catalysts for optimal yields .

Scientific Research Applications

({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hept-6-en-1-yloxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Compound Molecular Formula Key Features Boiling Point (°C) Reactivity Index (Hydrolysis Half-Life)
({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene C₁₅H₁₉ClO₂ Benzene, chloromethyl ether, alkene ~280 (estimated) Moderate (steric hindrance)
Bis(chloromethyl)ether C₂H₄Cl₂O Symmetrical chlorinated ether 106 High (minutes in aqueous media)
Chloromethyl methyl ether C₂H₅ClO Volatile chlorinated ether 59 Very high (seconds to minutes)

Reactivity and Stability

  • Chloromethyl Group : The chloromethyl moiety in the target compound is less reactive than in BCME or CMME due to steric hindrance from the heptenyl chain and stabilization by the benzene ring. However, it remains susceptible to nucleophilic substitution (e.g., hydrolysis or alkylation reactions).
  • Alkene: The terminal double bond in the heptenyl chain could undergo epoxidation or electrophilic addition, analogous to vinyl chloride’s metabolic activation to chloroethylene oxide, a carcinogenic epoxide .
  • Ether Linkage : The ether oxygen is less electron-deficient than in BCME, reducing its hydrolysis rate.

Toxicity and Carcinogenicity

  • Bis(chloromethyl)ether: A known human carcinogen (IARC Group 1), with high reactivity leading to DNA alkylation. Its carcinogenicity correlates with rapid hydrolysis and electrophilic intermediate formation .
  • Chloroethylene Oxide: A metabolite of vinyl chloride, this epoxide exhibits carcinogenicity via DNA adduct formation. The target compound’s alkene could similarly form reactive epoxides in vivo.
  • The chloromethyl group may act as an alkylating agent, and the alkene could generate reactive epoxides under metabolic conditions.

Table 2: Toxicity Profiles

Compound Carcinogenicity (IARC) Key Metabolic Pathways Bioavailability
({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene Not classified Epoxidation of alkene, hydrolysis Low (high MW)
Bis(chloromethyl)ether Group 1 Hydrolysis to formaldehyde and HCl High (volatile)
Chloroethylene oxide Group 1 (via VC) DNA adduct formation Moderate

Biological Activity

The compound ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene , also known by its chemical name, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in various fields such as pharmacology and toxicology.

  • Molecular Formula : C₁₅H₁₉ClO
  • Molecular Weight : 254.80 g/mol
  • CAS Number : 1857528-67-6

Biological Activities

Research indicates that compounds similar to ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene exhibit diverse biological activities, including:

  • Antimicrobial Properties : Compounds with chloromethyl and aliphatic chains have shown effectiveness against various bacterial strains. For instance, studies have demonstrated antimicrobial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL .
  • Antitumoral Activity : The compound's structural analogs have been tested for their ability to inhibit tumor cell growth. The MTT assay is commonly used to assess cell viability, revealing significant growth inhibition in certain cancer cell lines .

The biological activity of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity and leading to biological effects.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

StudyCompound TestedBiological ActivityFindings
Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoateAntimicrobialMIC against Staphylococcus epidermidis: 1000 μg/mL
Benzene-1,4-disulfonamideAntitumoralInhibition of Complex I in mitochondrial respiration; significant cytotoxicity in pancreatic cancer models
Substituted thiazole carboxamidesAntiproliferativePotent Src/Abl kinase inhibitors with low toxicity in xenograft models

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of compounds similar to ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene . For example, modifications to the side chains can significantly enhance or diminish biological activity.

A comprehensive review of literature indicates that compounds featuring chloromethyl groups often exhibit enhanced reactivity and biological activity due to their ability to undergo nucleophilic substitution reactions .

Q & A

Q. What computational tools predict interactions of this compound with biological targets?

  • Methodological Answer : Use AutoDock Vina for docking studies (e.g., binding to sphingosine-1-phosphate receptors) and MD simulations (GROMACS) to assess binding stability. Validate with SPR or ITC assays .

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